N-(4-(thiazol-2-yloxy)benzyl)cinnamamide
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Overview
Description
N-(4-(Thiazol-2-yloxy)benzyl)cinnamamide is a synthetic organic compound that features a thiazole ring, a benzyl group, and a cinnamamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(thiazol-2-yloxy)benzyl)cinnamamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction where the thiazole ring reacts with a benzyl halide.
Formation of Cinnamamide Moiety: The final step involves the coupling of the benzyl-thiazole intermediate with cinnamic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Biology: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound might be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-(4-(thiazol-2-yloxy)benzyl)cinnamamide would depend on its specific biological target. Generally, compounds with thiazole rings can interact with various enzymes or receptors, potentially inhibiting or activating them. The cinnamamide moiety might contribute to binding interactions through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole (an antimicrobial drug) and ritonavir (an antiretroviral drug) share the thiazole ring structure.
Cinnamamide Derivatives: Compounds like cinnamic acid and its derivatives, which are known for their antimicrobial and anti-inflammatory properties.
Uniqueness: N-(4-(Thiazol-2-yloxy)benzyl)cinnamamide is unique due to the combination of the thiazole ring and cinnamamide moiety, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
(E)-3-phenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18(11-8-15-4-2-1-3-5-15)21-14-16-6-9-17(10-7-16)23-19-20-12-13-24-19/h1-13H,14H2,(H,21,22)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZYZWVOSHWVCA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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